4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide
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Overview
Description
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide is a complex organic compound with a molecular formula of C24H23N3O4S . This compound is known for its unique structure, which includes a diazenyl group, a sulfonamide group, and a dioxobutan-2-yl moiety. It has a molecular mass of 449.14 g/mol .
Preparation Methods
The synthesis of 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide involves multiple steps. The key steps include the formation of the diazenyl group and the sulfonamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions.
Scientific Research Applications
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the sulfonamide group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other diazenyl and sulfonamide derivatives. Compared to these compounds, 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Some similar compounds include:
- 4-[[1-(4-ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl]-N-phenylbenzenesulfonamide
- Ethanone, 1-(4-ethylphenyl)-
Properties
CAS No. |
58279-36-0 |
---|---|
Molecular Formula |
C24H23N3O4S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[[1-(4-ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N3O4S/c1-3-18-9-11-19(12-10-18)24(29)23(17(2)28)26-25-20-13-15-22(16-14-20)32(30,31)27-21-7-5-4-6-8-21/h4-16,23,27H,3H2,1-2H3 |
InChI Key |
VQRLCSVQTALPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C(=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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